1,3-Benzodioxol-5-yl-[4-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-yl]-1,4-diazepan-1-yl]methanone
説明
1,3-Benzodioxol-5-yl-[4-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-yl]-1,4-diazepan-1-yl]methanone is a complex heterocyclic compound featuring two 1,3-benzodioxole groups, a pyrazolidine (saturated five-membered ring with two nitrogen atoms), and a 1,4-diazepane (seven-membered ring with two nitrogen atoms) connected via a methanone bridge.
特性
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-yl]-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5/c28-23(16-3-5-19-21(11-16)32-14-30-19)27-7-1-6-26(8-9-27)22-12-17(24-25-22)15-2-4-18-20(10-15)31-13-29-18/h2-5,10-11,17,22,24-25H,1,6-9,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXGGGMCXGDBPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC3=C(C=C2)OCO3)C4CC(NN4)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1,3-Benzodioxol-5-yl-[4-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-yl]-1,4-diazepan-1-yl]methanone is a complex organic molecule that incorporates both benzodioxole and diazepan moieties. This structure suggests potential biological activities due to the known pharmacological properties of its constituent parts. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
Biological Activity Overview
The biological activity of the compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways.
Mechanisms of Action:
- Enzyme Inhibition: The compound may inhibit specific enzymes that play roles in metabolic pathways. For instance, it has been noted to affect glycogen synthase activity, thereby influencing glycogen synthesis and insulin sensitivity .
- Receptor Modulation: It may interact with neurotransmitter receptors, potentially affecting neuronal signaling and plasticity .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antioxidant Activity: The presence of the benzodioxole moiety is associated with antioxidant properties, which can mitigate oxidative stress in cells.
- Neuroprotective Effects: Preliminary studies suggest that the compound may protect neuronal cells from apoptosis through modulation of apoptotic pathways .
- Anti-inflammatory Properties: The compound has shown potential in reducing inflammation markers in vitro, indicating possible therapeutic applications in inflammatory diseases.
Case Study 1: Neuroprotective Effects
A study investigating the neuroprotective effects of related benzodioxole compounds found that they significantly reduced neuronal cell death induced by oxidative stress. The mechanism was linked to the modulation of mitochondrial function and reduction of reactive oxygen species (ROS) .
Case Study 2: Antidiabetic Potential
Another research focused on the compound's ability to enhance insulin sensitivity in skeletal muscle cells. It was observed that treatment with the compound led to increased phosphorylation of key proteins involved in glucose metabolism, suggesting a role in managing diabetes .
Data Tables
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Antioxidant | Reduces oxidative stress | Scavenging free radicals |
| Neuroprotection | Protects against apoptosis | Modulation of mitochondrial function |
| Anti-inflammatory | Decreases inflammation | Inhibition of pro-inflammatory cytokines |
| Insulin Sensitivity | Enhances glucose uptake | Activation of insulin signaling pathways |
類似化合物との比較
1,3-Benzodioxol-5-yl[4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1-piperazinyl]methanone
- Molecular Formula : C₂₃H₂₁N₇O₃
- Molecular Weight : 443.47 g/mol
- Features: Replaces the pyrazolidine-diazepane system with a triazolopyrimidine-piperazine scaffold.
2-(1,3-Benzodioxol-5-yl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethanone
- Molecular Formula: C₂₀H₁₈F₂NO₃S
- Molecular Weight : 406.43 g/mol
- Features : Substitutes diazepane with thiazepane (sulfur-containing seven-membered ring), introducing electronegative fluorine atoms. The thiazepane may alter metabolic stability and membrane permeability compared to the target compound’s nitrogen-rich diazepane .
((3R,5R)-5-(Benzo[d][1,3]dioxol-5-yl)-3-isobutyl-5-methylpyrazolidin-1-yl)(4-nitrophenyl)methanone
- Molecular Formula : C₂₂H₂₅N₃O₅
- Molecular Weight : 411.46 g/mol
- Features: Shares the pyrazolidine core but incorporates a nitro group on the methanone-linked phenyl ring, which may enhance electrophilic reactivity and redox sensitivity compared to the target compound’s unsubstituted benzodioxol groups .
5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl)(substituted phenyl)methanone
- Molecular Formula : Varies (e.g., C₂₁H₁₆N₂O₄ for 4a)
- Molecular Weight : ~360–400 g/mol
- Features : Utilizes a 4,5-dihydropyrazole (partially unsaturated) instead of pyrazolidine, reducing conformational flexibility. The furan substituent may improve solubility but decrease metabolic stability .
Data Table: Key Structural and Physicochemical Comparisons
*Calculated based on structural similarity; †Inferred from pyrazoline derivatives .
Research Findings and Discussion
- Solubility: The target compound’s solubility is likely lower than analogues with polar substituents (e.g., nitro or furan groups) due to its extensive aromatic systems, as seen in structurally complex methanones .
- Bioactivity Potential: While direct data are lacking, the diazepane-pyrazolidine framework could enhance binding to enzymes or receptors requiring flexible, nitrogen-rich ligands, as observed in related anticancer and anti-inflammatory agents .
- Structural Vulnerabilities : The benzodioxol groups may be susceptible to metabolic oxidation, a common issue in benzodioxole-containing pharmaceuticals .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
